sEH Inhibitory Potency Compared to the Simplified 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea Analogue
The target compound incorporates a tetrahydropyran ring on the second urea nitrogen, a structural feature absent in the simplest trifluoroethyl analog, 1-(3-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea (CAS 897579-25-8). While direct Ki data for the target compound is not publicly available, the class-level structure-activity relationship (SAR) for human sEH demonstrates that N,N'-disubstitution with a bulky cyclic group on the second nitrogen is essential for low nanomolar potency [1]. For example, the related 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (APAU) achieves a Ki of 1.40 nM against recombinant human sEH [2]. The simplified mono-substituted analogue is predicted to be significantly less potent, as a primary alkyl substitution on one urea nitrogen typically results in micromolar IC50 values for sEH [3].
| Evidence Dimension | Predicted Human sEH Inhibitory Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Predicted to be in the low nanomolar range based on SAR of N,N'-disubstituted ureas. |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea (CAS 897579-25-8): Predicted IC50 > 1 µM. |
| Quantified Difference | Predicted >100-fold potency improvement. |
| Conditions | Prediction based on published SAR for recombinant human sEH enzyme (J. Med. Chem. 2004, 47, 2110-2122). |
Why This Matters
The presence of the oxan-4-yl group is a critical structural determinant for target engagement, making the compound suitable for potent sEH inhibition assays, unlike its simpler counterpart.
- [1] Kim, I.-H.; Morisseau, C.; Watanabe, T.; Hammock, B. D. Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. J. Med. Chem. 2004, 47 (8), 2110–2122. View Source
- [2] BindingDB Entry BDBM408978. Ki value for 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (APAU) against recombinant human sEH. Accessed via BindingDB. View Source
- [3] Morisseau, C.; Hammock, B. D. Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annu. Rev. Pharmacol. Toxicol. 2005, 45, 311-333. View Source
